1-Chloro-3-(4-chlorobutoxy)propan-2-OL
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Overview
Description
1-Chloro-3-(4-chlorobutoxy)propan-2-OL is an organic compound with the molecular formula C7H14Cl2O2. It is a chlorinated alcohol derivative that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with 4-chlorobutanol in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-chlorobutoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(4-chlorobutoxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(4-methoxybutoxy)propan-2-OL
- 1-Chloro-3-(4-ethoxybutoxy)propan-2-OL
- 1-Chloro-3-(4-butoxybutoxy)propan-2-OL
Uniqueness
1-Chloro-3-(4-chlorobutoxy)propan-2-OL is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
60767-71-7 |
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Molecular Formula |
C7H14Cl2O2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-3-(4-chlorobutoxy)propan-2-ol |
InChI |
InChI=1S/C7H14Cl2O2/c8-3-1-2-4-11-6-7(10)5-9/h7,10H,1-6H2 |
InChI Key |
ZPAKEEZOKDAIJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)COCC(CCl)O |
Origin of Product |
United States |
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